3,6-Dibromopyridazine
Overview
Description
3,6-Dibromopyridazine: is an organic compound with the molecular formula C4H2Br2N2 and a molecular weight of 237.88 g/mol . It is a derivative of pyridazine, where two bromine atoms are substituted at the 3rd and 6th positions of the pyridazine ring. This compound is typically a white to pale yellow solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Method 1:
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Method 2:
Industrial Production Methods:
Industrial production methods for this compound typically involve the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
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Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide in tetrahydrofuran (THF) under reflux conditions.
Oxidation: Selenium dioxide in ethanol or acetic acid.
Major Products:
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as 4,7-dibromo-[1,2,5]selenadiazolo[3,4-d]pyridazine.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of heterocyclic compounds .
- Employed in the preparation of photoactive materials for organic photovoltaic devices .
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3,6-dibromopyridazine primarily involves its ability to undergo various chemical reactions due to the presence of bromine atoms at the 3rd and 6th positions. These bromine atoms make the compound highly reactive towards nucleophiles and oxidizing agents . The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 3,6-Dichloropyridazine
- 3,6-Difluoropyridazine
- 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-d]pyridazine
Comparison:
- 3,6-Dibromopyridazine is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro and fluoro analogs .
- The bromine atoms make it more suitable for certain nucleophilic substitution reactions compared to its dichloro and difluoro counterparts .
- It is also a precursor for the synthesis of photoactive materials, which is not as common for its chloro and fluoro analogs .
Properties
IUPAC Name |
3,6-dibromopyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFMTSSCUETHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290072 | |
Record name | 3,6-dibromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17973-86-3 | |
Record name | 17973-86-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dibromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,6-dibromopyridazine in materials science?
A1: this compound serves as a versatile precursor for synthesizing more complex heterocyclic compounds, particularly those containing the 1,2,5-chalcogenadiazole ring. [, , ] These compounds are of significant interest for developing organic photovoltaic materials due to their unique electronic properties. [, , ]
Q2: How is this compound typically synthesized?
A2: There are two main synthesis pathways for this compound:
- From maleic hydrazide: This method involves the bromination of maleic hydrazide using phosphorus oxybromide or phosphorus(V) bromide. []
- From 3,6-dioxohexahydropyridazine: This pathway involves the bromination and in-situ oxidation of 3,6-dioxohexahydropyridazine, again using phosphorus oxybromide. []
Q3: Can this compound be used to create novel heterocyclic systems?
A3: Yes, research has demonstrated the use of this compound in synthesizing new heterocyclic systems. One example is the reaction of this compound-4,5-diamine with selenium dioxide. This reaction unexpectedly yielded 7-bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one, a previously unreported heterocyclic system. [, ] This finding highlights the potential of this compound as a starting material for discovering novel compounds with potential applications in photovoltaics and other fields.
Q4: What are the analytical techniques used to characterize this compound and its derivatives?
A4: Researchers utilize various techniques to characterize this compound and its derivatives, including:
- High-resolution mass spectrometry (HRMS): To determine the exact molecular weight and confirm the molecular formula. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to analyze the structure and determine the connectivity of atoms within the molecule. [, , , ]
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. [, , , ]
- Elemental analysis: To confirm the elemental composition of the compound. []
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